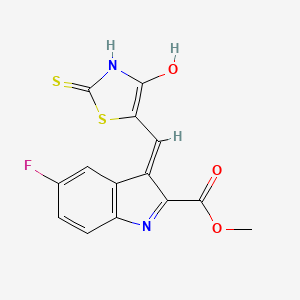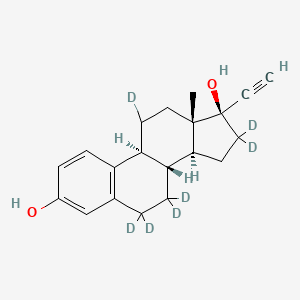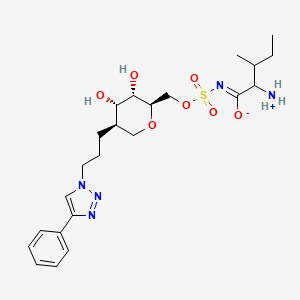
Isoleucyl tRNA synthetase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoleucyl tRNA synthetase-IN-1 is a compound that inhibits the enzyme isoleucyl-transfer RNA synthetase. This enzyme is crucial for the aminoacylation of transfer RNA with the amino acid isoleucine, a process essential for protein synthesis. The inhibition of this enzyme can disrupt protein synthesis, making this compound a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoleucyl tRNA synthetase-IN-1 involves several steps, including the activation of the enzyme’s cognate substrate L-isoleucine and the minimally distinct L-valine in the first aminoacylation step. The enzyme then rapidly hydrolyzes only the valylated products in a second “editing” step . The reaction conditions typically involve the use of specific buffers, temperature control, and the presence of necessary cofactors to ensure the correct folding and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound may involve recombinant DNA technology to express the enzyme in suitable host cells such as Escherichia coli. The enzyme can then be purified using chromatographic techniques and used in the synthesis of the inhibitor. The production process must ensure high purity and activity of the enzyme to achieve effective inhibition.
化学反応の分析
Types of Reactions
Isoleucyl tRNA synthetase-IN-1 undergoes several types of reactions, including:
Aminoacylation: The enzyme activates L-isoleucine and transfers it to transfer RNA.
Hydrolysis: The enzyme hydrolyzes valylated products in the editing step.
Common Reagents and Conditions
Common reagents used in these reactions include L-isoleucine, L-valine, adenosine triphosphate, and specific buffers to maintain the pH and ionic strength required for enzyme activity. The reactions are typically carried out at controlled temperatures to ensure optimal enzyme function.
Major Products Formed
The major products formed from these reactions include aminoacylated transfer RNA and hydrolyzed valylated products. These products are essential for the accurate translation of genetic information during protein synthesis.
科学的研究の応用
Isoleucyl tRNA synthetase-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of aminoacylation and editing in protein synthesis.
Biology: It helps in understanding the role of isoleucyl-transfer RNA synthetase in cellular processes and its regulation.
Medicine: It has potential therapeutic applications in treating diseases caused by the disruption of protein synthesis, such as bacterial infections and certain genetic disorders.
Industry: It is used in the production of recombinant proteins and in the development of new antibiotics targeting aminoacyl-transfer RNA synthetases.
作用機序
Isoleucyl tRNA synthetase-IN-1 exerts its effects by inhibiting the enzyme isoleucyl-transfer RNA synthetase. The enzyme activates L-isoleucine and transfers it to transfer RNA in the first aminoacylation step. In the second “editing” step, the enzyme hydrolyzes valylated products. The inhibitor binds to the enzyme, preventing it from catalyzing these reactions and thereby disrupting protein synthesis .
類似化合物との比較
Similar Compounds
Mupirocin: An antibiotic that inhibits bacterial isoleucyl-transfer RNA synthetase.
Thienopyrimidines: Compounds that inhibit cytoplasmic isoleucyl-transfer RNA synthetase and have antimalarial activity.
Reveromycin A: Another inhibitor of isoleucyl-transfer RNA synthetase.
Uniqueness
Isoleucyl tRNA synthetase-IN-1 is unique in its specific inhibition of isoleucyl-transfer RNA synthetase, making it a valuable tool for studying the enzyme’s role in protein synthesis and its potential therapeutic applications. Unlike other inhibitors, it may offer distinct binding properties and mechanisms of action, providing insights into the enzyme’s function and regulation.
特性
分子式 |
C23H35N5O7S |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
(1Z)-2-azaniumyl-N-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |
InChI |
InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15?,17-,19-,20?,21+,22-/m1/s1 |
InChIキー |
DNOFFMHVFVIEIH-YEPMMFEYSA-N |
異性体SMILES |
CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |
正規SMILES |
CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


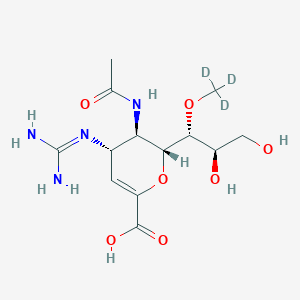
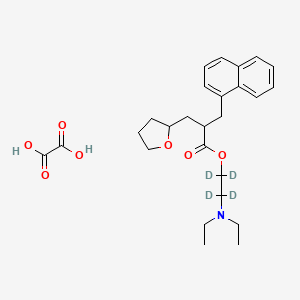
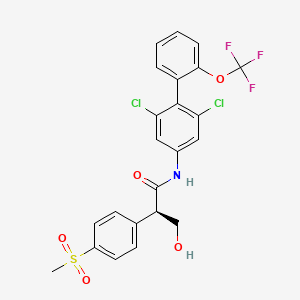
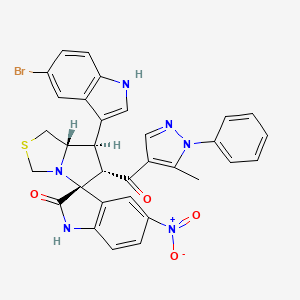


![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
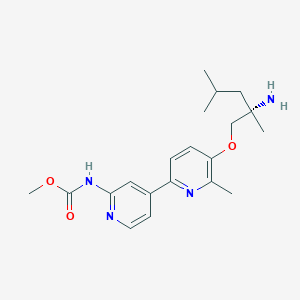
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
